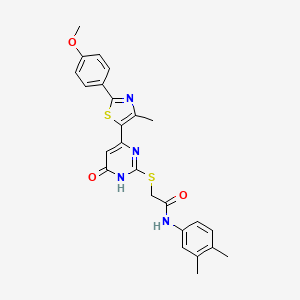
N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide
Descripción general
Descripción
N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is a compound that has been synthesized as part of research into novel anti-inflammatory and anti-cancer agents. The compound's synthesis and structural analysis are crucial for understanding its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the reduction of corresponding imino compounds with sodium borohydride in ethanol or similar conditions. For example, the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents has been reported, showcasing the methodology that could be adapted for the synthesis of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide is typically characterized using techniques such as X-ray crystallography, providing insights into the compound's conformation and potential interaction sites for biological activity. Compounds with related structures have been analyzed to determine the orientation of substituents and the impact on their physical and chemical properties.
Chemical Reactions and Properties
Chemical reactions involving N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide and related compounds can include nucleophilic addition reactions, as seen in the synthesis of various bioactive molecules. The reactivity of such compounds often depends on the electronic nature of the substituents and the presence of activating or deactivating groups on the aromatic ring.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the practical application of any compound. For example, compounds containing pyridine and sulfone moieties have been synthesized with varying solubilities in organic solvents, which is essential for their application in polymer science and drug delivery systems (Liu et al., 2013).
Aplicaciones Científicas De Investigación
Applications in Asymmetric Synthesis and Heterocycle Formation
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, particularly tert-butanesulfinamide, have been recognized for their role in the stereoselective synthesis of amines and their derivatives, offering pathways to piperidines, pyrrolidines, and azetidines. These compounds are structural motifs in many natural products and therapeutically relevant compounds, indicating the potential research applications of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide in asymmetric synthesis and drug development (Philip et al., 2020).
Role in Anti-inflammatory and Anticoagulant Research
Glibenclamide's Anti-inflammatory Effects : Studies have shown that glibenclamide, a sulfonylurea drug, exhibits anti-inflammatory effects in various diseases, suggesting research into related sulfonyl compounds, like N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, could uncover new anti-inflammatory therapies. Glibenclamide blocks specific channels and reduces the production of proinflammatory mediators, highlighting the therapeutic potential of sulfonyl-based compounds (Zhang et al., 2017).
Exploration of Sulfonamides in Therapeutic Applications
Sulfonamide Inhibitors : Sulfonamides have been extensively reviewed for their applications as bacteriostatic antibiotics and in treating various conditions. The exploration of sulfonamide compounds, including their roles as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscores the potential of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide in medicinal chemistry. The versatility of sulfonamides in drug design and therapy points to significant research applications for related compounds in addressing diseases like glaucoma, inflammation, and cancer (Gulcin & Taslimi, 2018).
Contributions to Optoelectronic and Material Sciences
Quinazolines and Pyrimidines in Optoelectronics : Research into quinazolines and pyrimidines, related to the core structure of N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, has shown their application in creating novel optoelectronic materials. These compounds are used in electronic devices, luminescent elements, and photoelectric conversion, indicating potential research avenues for related sulfonamide compounds in developing advanced materials and technologies (Lipunova et al., 2018).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-5-7-18(15(14)2)20-19(22)16-8-10-17(11-9-16)25(23,24)21-12-3-4-13-21/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHXVJBRFXXKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332427 | |
| Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49734329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,3-Dimethyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide | |
CAS RN |
392326-94-2 | |
| Record name | N-(2,3-dimethylphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



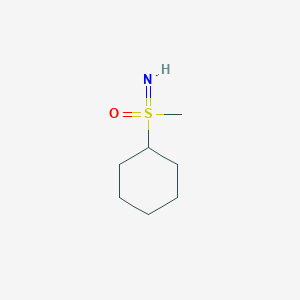
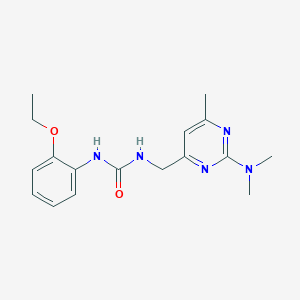
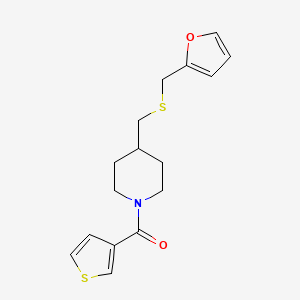


![3-(4-nitrophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2487496.png)
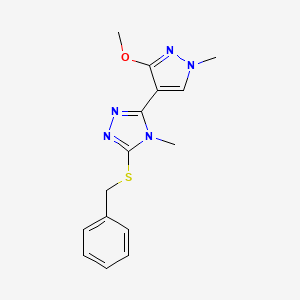
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)
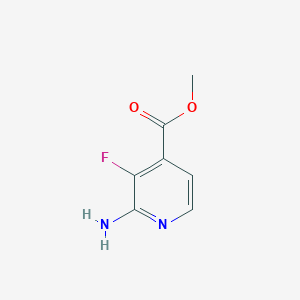

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dimethylphenyl)amino)formamide](/img/structure/B2487508.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2487509.png)
![1-(4-Tert-butylphenyl)-1-[(2,4-dimethoxyphenyl)methyl]-3-methylthiourea](/img/structure/B2487510.png)
